

chemical properties and structure of 6-hydroxy-chroman-4-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Hydroxy-chroman-4-one

Cat. No.: B1588371

[Get Quote](#)

An In-depth Technical Guide to **6-Hydroxy-chroman-4-one**: Structure, Properties, and Synthesis

Introduction

The chroman-4-one scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] These frameworks, consisting of a benzene ring fused to a dihydropyranone ring, are ubiquitous in nature, forming the core of various flavonoids and other bioactive natural products.[3] Their synthetic derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4]

This guide focuses on a specific, synthetically valuable derivative: **6-hydroxy-chroman-4-one**. While not as extensively studied for its own bioactivity as some of its isomers, it serves as a critical building block and synthetic intermediate for more complex molecules.[5] Notably, it has been investigated for potential antipsychotic applications and is a precursor in the development of novel antimalarial agents.[5][6] This document provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, thereby establishing a foundation for its application in medicinal chemistry.

Molecular Structure and Physicochemical Properties

Structure Elucidation

6-Hydroxy-chroman-4-one is structurally defined by the chroman-4-one core with a hydroxyl (-OH) substituent at the C6 position of the aromatic ring. This substitution pattern dictates its electronic properties and chemical reactivity.

IUPAC Name: 6-hydroxy-2,3-dihydrochromen-4-one[7] CAS Number: 80096-64-6[7][8][9]

Molecular Formula: C₉H₈O₃[7][8]

Caption: Molecular structure of **6-hydroxy-chroman-4-one**.

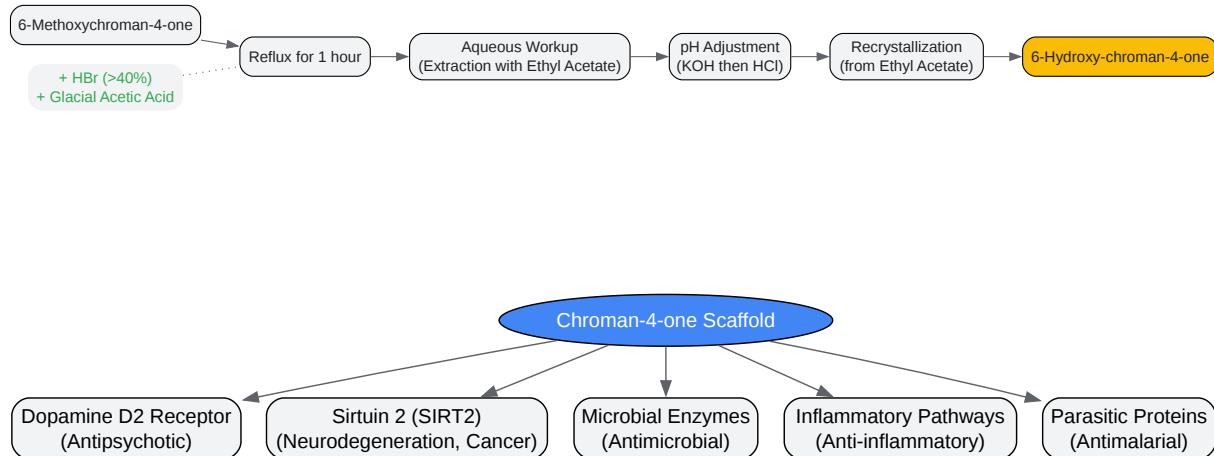
Physicochemical Data Summary

The key physicochemical properties of **6-hydroxy-chroman-4-one** are summarized below. These parameters are crucial for predicting its solubility, permeability, and behavior in biological systems and for planning synthetic modifications.

Property	Value	Source(s)
Molecular Weight	164.16 g/mol	[7][8]
Appearance	Off-white to light yellow/bright yellow solid	[5][9]
Melting Point	129-131 °C (from benzene/ligroine) or 142-144 °C (from ethyl acetate)	[5][9]
Boiling Point	372.4±42.0 °C (Predicted)	[5]
Density	1.343±0.06 g/cm ³ (Predicted)	[5]
pKa	9.58±0.20 (Predicted)	[5]
LogP	1.3574	[8]
Topological Polar Surface Area (TPSA)	46.53 Å ²	[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **6-hydroxy-chroman-4-one**. Based on its structure, the following spectral features are expected.


- ¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to the aromatic and aliphatic protons. The three aromatic protons (at C5, C7, and C8) will appear as a complex set of multiplets or doublets in the aromatic region (~6.8-7.8 ppm). The protons on the dihydropyranone ring are diastereotopic and will appear as two triplets around ~4.5 ppm (H₂, adjacent to the ether oxygen) and ~2.8 ppm (H₃, adjacent to the carbonyl group).[10] The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon (C4) is the most deshielded, appearing around 190 ppm.[10] The six aromatic carbons will resonate between ~110 and 165 ppm, with the carbons directly attached to oxygen (C6, C4a, C8a) appearing further downfield. The two aliphatic carbons, C2 and C3, will appear upfield around ~67 ppm and ~37 ppm, respectively.[10]
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups.[11] Expected characteristic absorption bands include a broad O-H stretch for the phenol (~3200-3400 cm⁻¹), a strong C=O stretch for the ketone (~1680 cm⁻¹), C-O stretching for the ether and phenol (~1250 cm⁻¹), and C=C stretching bands for the aromatic ring (~1600 and 1490 cm⁻¹).
- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. In techniques like GC-MS, the molecular ion peak [M]⁺ would be observed at m/z = 164.[7]

Synthesis and Reactivity

Primary Synthetic Protocol: Demethylation of 6-Methoxychroman-4-one

A common and effective method for preparing **6-hydroxy-chroman-4-one** is through the cleavage of the corresponding methyl ether, 6-methoxychroman-4-one.[5][9] This precursor is often more accessible synthetically. The use of hydrobromic acid in acetic acid is a standard protocol for demethylating aryl methyl ethers.

Causality of Reagent Choice: The mechanism involves the protonation of the ether oxygen by the strong acid, making the methyl group susceptible to nucleophilic attack by the bromide ion (S_N2 reaction). The high temperature and acidic conditions facilitate this cleavage.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Hydroxy-chroman-4-one CAS#: 80096-64-6 [m.chemicalbook.com]
- 6. 6-Hydroxy-chroman-4-one | 80096-64-6 | FDA09664 [biosynth.com]

- 7. 6-Hydroxy-chroman-4-one | C9H8O3 | CID 7098944 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 6-Hydroxy-chroman-4-one | 80096-64-6 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [chemical properties and structure of 6-hydroxy-chroman-4-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588371#chemical-properties-and-structure-of-6-hydroxy-chroman-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com